Farnesyltransferase Inhibitory Potency: 5-(4-Nitrophenyl)furylacryloyl Moiety versus Other Aryl Cysteine Replacements
In a systematic head-to-head comparison of four aryl cysteine replacements appended to the same 2,5-diaminobenzophenone AAX-peptidomimetic scaffold, the 5-(4-nitrophenyl)furylacryloyl moiety (R₄), which is the acyl residue of the target compound, consistently yielded the most potent farnesyltransferase inhibitors across all evaluated substructures. The R₄-bearing inhibitor derived from 4-aminobenzophenone achieved an IC₅₀ of 12 nM, while the analogous inhibitor containing the 4-nitrocinnamoyl replacement (R₃) showed an IC₅₀ of 25 nM under identical assay conditions [1]. The R₄ moiety was distinctly superior to the (4-nitrophenyl)butyryl (R₁) and (2-naphthyl)acryloyl (R₂) replacements in every paired comparison [1]. This evidence directly answers why the nitrophenylfurylacryloyl substructure—and by extension its ethyl ester prodrug form—is the preferred choice for scientists building non-thiol FTase inhibitors.
| Evidence Dimension | Farnesyltransferase IC₅₀ (nM) of benzophenone-based AAX-peptidomimetics differing only in the aryl cysteine replacement (R group) |
|---|---|
| Target Compound Data | IC₅₀ = 12 nM (R₄ = 5-(4-nitrophenyl)furylacryloyl combined with 4-aminobenzophenone AAX core) |
| Comparator Or Baseline | IC₅₀ = 25 nM (R₃ = 4-nitrocinnamoyl on the identical 4-aminobenzophenone AAX core); R₁ (4-nitrophenylbutyryl) and R₂ (2-naphthylacryloyl) gave still weaker inhibition in the same series. |
| Quantified Difference | R₄ is 2.1-fold more potent than R₃; rank order R₄ > R₃ > R₂ > R₁ across all AAX cores. |
| Conditions | In vitro farnesyltransferase inhibition assay using recombinant human FTase; [³H]-SPA kit; data from Sakowski et al. (2002) [1]. |
Why This Matters
Procurement of the ethyl ester of this specific acyl moiety ensures that the resulting amide-coupled inhibitor will carry the most potent aryl cysteine replacement identified in the series, directly impacting lead optimization trajectories.
- [1] Sakowski J, et al. Non-thiol farnesyltransferase inhibitors: evaluation of different AA(X)-peptidomimetic substructures in combination with arylic cysteine replacements. Arch Pharm (Weinheim). 2002;335(4):135-142. doi:10.1002/1521-4184(200204)335:4<135::AID-ARDP135>3.0.CO;2-7 View Source
